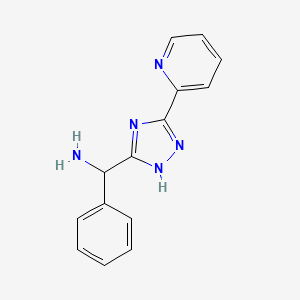

Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C14H13N5 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

phenyl-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C14H13N5/c15-12(10-6-2-1-3-7-10)14-17-13(18-19-14)11-8-4-5-9-16-11/h1-9,12H,15H2,(H,17,18,19) |

InChI Key |

ULMJRVVTJMWRFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridin-2-yl-Methanamine Backbone

The pyridin-2-yl-methylamine substructure is typically synthesized via nucleophilic substitution or reductive amination. A pivotal method involves reacting 2-chloropyridine derivatives with benzylamine under basic conditions. For example, WO1998022459A1 details a protocol where 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine undergoes substitution with benzyl alcohol in the presence of sodium hydride and N,N-dimethylformamide at 0°C. This step yields intermediates like 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine, which are subsequently deprotected to generate the primary amine.

Key parameters affecting yield include:

Construction of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is assembled via cyclocondensation of amidrazones or thiourea derivatives. CN117247360A describes a two-step process:

-

Acylation : A compound of formula VIII reacts with oxalyl chloride to form an acyl chloride, which is condensed with a secondary amine (formula VII) to yield a diketopiperazine intermediate.

-

Cyclization : The intermediate undergoes intramolecular ring closure in the presence of sodium methoxide, forming the triazole core.

Reaction conditions critically influence regioselectivity:

-

Base strength : Sodium methoxide (30 wt%) in methanol at reflux ensures complete deprotonation and cyclization.

-

pH control : Post-reaction acidification (pH 2–3) precipitates the product, achieving 85% molar yield.

Optimized Multi-Step Synthesis

Stepwise Procedure from CN117247360A

The following sequence exemplifies a high-yield route (Figure 1):

Step 1: Substitution Reaction

-

Reactants : Compound IX (300 g, 1.52 mol), dichloromethane (3 L), N,N-dimethylformamide (10 mL).

-

Conditions : Dropwise addition of oxalyl chloride (212.5 g, 1.67 mol) at 5°C, stirred at room temperature for 1 h.

Step 2: Boc Deprotection

-

Reactants : Compound VI (284 g, 1.48 mol), HCl/MeOH (25%, 1050 mL).

-

Conditions : 8 h at room temperature.

Step 3: Thiourea Formation

-

Reactants : Compound V (100 g, 0.38 mol), potassium thiocyanate (55.8 g, 0.57 mol).

-

Conditions : Reflux in anhydrous methanol for 20 h.

Step 4: Triazole Cyclization

-

Reactants : Compound IV (100 g, 0.35 mol), sodium methoxide (125.3 g, 30 wt%).

-

Conditions : Reflux in methanol for 8 h, acidified to pH 2–3.

Step 5: Final Reduction

Alternative Route via Suzuki-Miyaura Coupling

WO1998022459A1 proposes a palladium-catalyzed cross-coupling to introduce the pyridine moiety:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Ligand : 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

-

Conditions : K₂CO₃ (2 eq.), dioxane/water (4:1), 100°C for 12 h.

Critical Analysis of Methodologies

Yield Comparison

Solvent and Reagent Impact

-

Dichloromethane : Preferred for acylation due to low nucleophilicity, minimizing side reactions.

-

Methanol : Optimal for thiourea cyclization but requires strict anhydrous conditions to prevent hydrolysis.

-

Di-tert-butyl peroxide (DTBP) : Enhances radical stability in coupling reactions, improving regioselectivity.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of triazole intermediates with unreacted starting materials.

-

Solution : Gradient elution chromatography (chloroform/methanol 98:2) achieves baseline separation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds related to Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.

Anticancer Properties

Research has also pointed towards the anticancer potential of triazole derivatives. Studies utilizing computational docking methods have suggested that these compounds can interact effectively with cancer cell targets, potentially leading to the development of new cancer therapies . The multitarget nature of these compounds allows for the possibility of overcoming resistance mechanisms commonly seen in cancer treatments.

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Triazoles are known to modulate neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression or anxiety . The ability to cross the blood-brain barrier is a significant advantage for these compounds.

Agricultural Applications

Fungicides and Herbicides

The triazole ring is a common feature in many agricultural chemicals. Compounds similar to this compound have been explored as fungicides due to their effectiveness in inhibiting fungal growth. They can be used to protect crops from various fungal diseases, thereby enhancing agricultural productivity .

Plant Growth Regulators

There is emerging evidence that triazole derivatives may act as plant growth regulators. They can influence plant hormone levels and promote growth under stress conditions, thus improving crop yield and resilience . This application is particularly relevant in the context of climate change and the need for sustainable agricultural practices.

Material Science

Synthesis of Novel Materials

this compound can serve as a building block in the synthesis of novel materials. Its unique chemical properties allow it to be incorporated into polymers and nanomaterials with enhanced functionalities . For example, materials derived from triazole compounds have shown improved thermal stability and mechanical properties.

Sensors and Catalysts

The compound's ability to form coordination complexes with metals has led to its exploration in sensor technology and catalysis. Triazole-based ligands can enhance the sensitivity and selectivity of sensors for detecting environmental pollutants or biological molecules . Additionally, they can serve as catalysts in various organic reactions, facilitating more efficient chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, π-π stacking, and coordination with metal ions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Compound A : (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5)

- Structure : Replaces pyridine with a furan ring and substitutes phenyl with 3-methoxyphenyl.

- Key Differences :

- Electronic Effects : Furan is electron-rich compared to pyridine, altering electronic density on the triazole. The methoxy group provides electron-donating effects, increasing solubility but reducing metabolic stability.

- Applications : Likely used in organic synthesis due to furan’s reactivity, whereas the pyridine analog may excel in metal coordination (e.g., Cu(I) complexes, as seen in ) .

Compound B : (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS 1707375-94-7)

- Structure : Substitutes pyridine with a 3-(trifluoromethyl)phenyl group and phenyl with 4-fluorophenyl.

- Key Differences :

- Electron-Withdrawing Groups : The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability but reduce aqueous solubility.

- Biological Relevance : Such halogenated analogs are common in drug discovery for improved bioavailability and target binding.

Compound C : [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine Hydrochloride (CID 50877174)

- Structure : Simplifies the substituents to a methoxyphenyl group and lacks the pyridine moiety.

- Key Differences :

- Polarity : The methoxy group increases polarity compared to the pyridine-containing target compound.

- Applications : Likely used in biochemical assays where moderate solubility is required.

Physicochemical Properties

Notes:

- The pyridine group in the target compound increases basicity (pKa ~4.5–5.5) compared to furan (neutral) or methoxyphenyl (weakly acidic).

- Halogenated analogs (Compound B) exhibit higher logP, favoring membrane permeability but complicating aqueous formulation.

Antioxidant Activity

- Target Compound: No direct data, but triazole derivatives (e.g., ) show ant radical activity. Pyridine’s electron-withdrawing nature may enhance radical scavenging compared to furan analogs .

Catalytic and Coordination Chemistry

Biological Activity

Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 224.25 g/mol

The structure features a phenyl group attached to a triazole ring that is further substituted with a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was tested against standard pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Candida albicans, suggesting potential for therapeutic applications in treating infections.

Anticancer Properties

The anticancer potential of this compound has also been evaluated in various cancer cell lines. Notably, it demonstrated promising inhibitory effects on cell proliferation.

Table 2: Anticancer Activity Results

The IC values indicate that this compound effectively inhibits the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.

The proposed mechanism of action for the antimicrobial and anticancer activities involves the inhibition of key enzymes and disruption of cellular processes. For instance, the triazole ring is known to interact with fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis in fungi. Additionally, its interaction with various kinases may contribute to its anticancer effects by disrupting signaling pathways essential for cancer cell survival.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A systematic investigation into the efficacy of this compound against multidrug-resistant strains revealed that it could serve as an alternative treatment option for resistant infections .

- Cancer Cell Line Studies : Research involving different cancer cell lines showed that this compound induces apoptosis through caspase activation and alters cell cycle progression .

Q & A

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) to predict charge transfer efficiency .

- Molecular Docking : Screen for biological targets (e.g., JAK-STAT pathway enzymes) by simulating binding affinities to active sites .

Data Interpretation : Correlate computed electrostatic potential maps with experimental reactivity (e.g., nucleophilic attack at triazole C5) .

How does steric and electronic tuning of the phenyl group impact biological activity?

Advanced Research Question

- Steric Effects : Bulky substituents (e.g., 4-fluorophenyl) reduce enzymatic binding but improve metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) enhance hydrogen-bonding interactions with target proteins .

Methodology : Synthesize derivatives via Suzuki coupling, then assay cytotoxicity (IC₅₀) and selectivity indices .

What analytical techniques resolve contradictions in reported spectroscopic data?

Advanced Research Question

Discrepancies in NMR or IR data arise from:

- Tautomerism : The 1,2,4-triazole exists in equilibrium between 1H and 4H tautomers, altering peak positions. Use variable-temperature NMR to track tautomeric shifts .

- Solvent Artifacts : DMSO-d₆ can deprotonate the amine group; confirm via deuteration experiments .

Table: Key Structural Parameters from SCXRD

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C–N (triazole) | 1.32–1.35 | Confirms aromatic delocalization |

| N–C–N (triazole) | 117–124° | Validates sp² hybridization |

| Pyridine C–C bond length | 1.38–1.40 | Indicates π-conjugation with triazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.